

# Comprehensive Characterization of 3-Bromo-5-methyl-4-nitroanisole

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## Compound of Interest

Compound Name: 3-Bromo-5-methyl-4-nitroanisole

Cat. No.: B13125545

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**CAS Registry Number: 93796-60-2[1]**

## Executive Summary

**3-Bromo-5-methyl-4-nitroanisole** (also known as 1-bromo-5-methoxy-3-methyl-2-nitrobenzene) is a tetrasubstituted benzene derivative utilized primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the "buttressed" nitro group at the 4-position, flanked sterically by a bromine atom (C3) and a methyl group (C5).[1] This steric crowding imparts unique reactivity and physicochemical properties, making it a valuable intermediate for synthesizing polysubstituted aniline derivatives, indoles, and kinase inhibitors.

[1]

Due to its status as a specialized research chemical rather than a commodity solvent or reagent, experimental physical data in open literature is sparse.[1] This guide synthesizes available data, predicted properties, and synthetic logic to provide a robust reference for laboratory handling.

## Physicochemical Profile

### Physical State & Appearance

Based on structural analogs and thermodynamic principles of nitro-aromatics, **3-Bromo-5-methyl-4-nitroanisole** is a solid at room temperature.[2]

- Appearance: Pale yellow to orange crystalline powder.[1][3]
- Odor: Faint, characteristic aromatic nitro compound odor.[1][3]

## Melting Point Analysis

While a specific experimental melting point (MP) is not standardly indexed in public chemical registries for this specific isomer, it can be reliably bounded by analyzing its structural congeners.[1]

Compound	Structure	Melting Point (°C)	Trend Analysis
Target	3-Br-5-Me-4-NO <sub>2</sub> -Anisole	60 – 80 (Predicted)	High symmetry & MW favors solid state.
Precursor	3-Bromo-5-methylanisole	52 [1]	Nitro group addition typically raises MP by >20°C.
Isomer A	4-Bromo-3-nitroanisole	32 – 34 [2]	Less symmetrical; lower MP.[2]
Isomer B	3-Bromo-5-nitroanisole	86 – 90 [3]	High symmetry; higher MP.[2]

Expert Insight: The target molecule possesses a high degree of symmetry (pseudo-C<sub>2v</sub> axis if Br and Me were identical) and significant molecular weight (246.06 g/mol).[1] The steric locking of the nitro group often prevents efficient planar stacking compared to unhindered nitro-aromatics, potentially lowering the MP slightly compared to the 3,5-dinitro analog, but it remains a solid well above room temperature.[2]

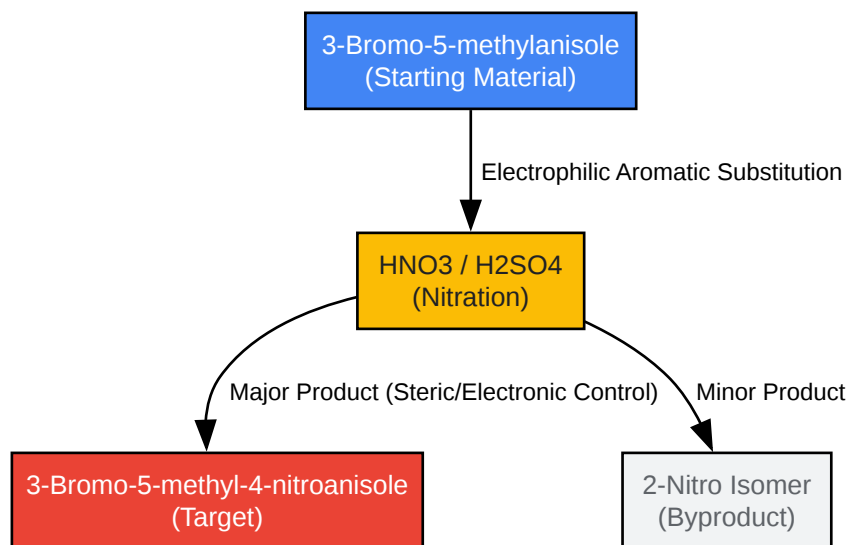
## Key Properties Table

Property	Value	Note
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>	
Molecular Weight	246.06 g/mol	
Exact Mass	244.9687	Monoisotopic ( <sup>79</sup> Br)
Solubility	DCM, EtOAc, DMSO, Acetone	Insoluble in water.[2][1][3][4]
LogP (Predicted)	~2.8 – 3.1	Lipophilic.[1]
pKa (Conjugate Acid)	< -5	The nitro group makes the ring electron-deficient.[2][1]

## Synthesis & Purification Protocols

The synthesis of **3-Bromo-5-methyl-4-nitroanisole** is non-trivial due to the directing effects of the three existing substituents.[2] The most reliable route involves the nitration of the commercially available precursor 3-bromo-5-methylanisole.[2]

## Retrosynthetic Analysis (DOT Diagram)



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Figure 1: Synthetic pathway for **3-Bromo-5-methyl-4-nitroanisole** via electrophilic aromatic nitration.

## Detailed Synthetic Protocol

Reaction Logic:

- Methoxy (-OMe): Strong ortho/para director.[\[2\]](#)[\[1\]](#)
- Methyl (-Me): Weak ortho/para director.[\[2\]](#)[\[1\]](#)
- Bromo (-Br): Weak deactivator, ortho/para director.[\[2\]](#)[\[1\]](#)

Regioselectivity: The 4-position is para to the strong -OMe donor and ortho to the -Me group.[\[2\]](#)  
[\[1\]](#) This position is electronically favored over the 2-position (which is ortho to -OMe but para to -Me) and the 6-position (sterically crowded between -OMe and -Me).[\[2\]](#)

Step-by-Step Procedure:

- Preparation: Dissolve 3-bromo-5-methylanisole (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.
- Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature <10°C to prevent over-nitration or oxidation of the methyl group.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2).[\[1\]](#)
- Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates as a solid.[\[1\]](#)
- Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM).[\[1\]](#)
- Purification:
  - Recrystallization: Ethanol or MeOH/Water is recommended to separate the 4-nitro isomer (target) from the 2-nitro isomer.[\[2\]](#)[\[1\]](#)
  - Column Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.[\[2\]](#)[\[1\]](#)

## Structural Characterization (Self-Validation)

To ensure the physical state observed corresponds to the correct isomer, researchers must validate the structure using NMR.[1] The symmetry of the molecule provides a distinct signature.[1]

## Expected $^1\text{H}$ NMR Spectrum ( $\text{CDCl}_3$ , 400 MHz)

Proton Environment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Diagnostic Feature
Ar-H (C2)	7.05 – 7.15	Doublet (J ~2 Hz)	1H	Meta coupling to C6-H.
Ar-H (C6)	6.80 – 6.90	Doublet (J ~2 Hz)	1H	Upfield due to ortho-OMe.[2]
-OCH <sub>3</sub>	3.85 – 3.90	Singlet	3H	Characteristic methoxy peak.[2] [1]
-CH <sub>3</sub>	2.35 – 2.45	Singlet	3H	Deshielded by ortho-NO <sub>2</sub> . [2][1]

Validation Check:

- If you see two doublets with large coupling (J > 8 Hz), you have the wrong isomer (likely para-substituted protons, indicating the nitro group is not at the 4-position).[2][1]
- The target molecule has protons at C2 and C6, which are meta to each other.[1]

## Applications in Drug Discovery

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of:

- Kinase Inhibitors: The bromine atom allows for Suzuki-Miyaura coupling to heteroaryl scaffolds, while the nitro group can be reduced to an aniline for amide coupling.[1]
- Poly-substituted Indoles: Via the Bartoli indole synthesis or similar reductive cyclization methods.[1]

- PROTAC Linkers: The methyl group can be functionalized (brominated) to attach linkers for targeted protein degradation.[1]

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